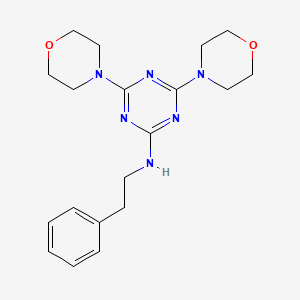

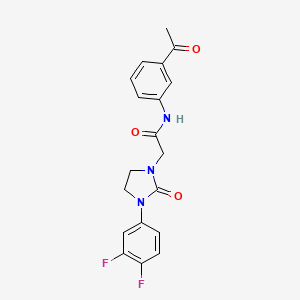

4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

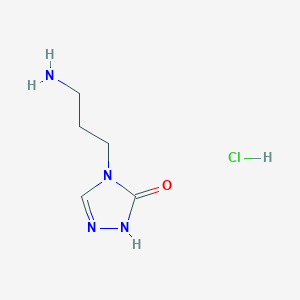

“4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine” is a triazine derivative . It is also known as an mTOR activator and Autophagy Inhibitor III . Its empirical formula is C19H26N6O2 .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine” are not fully detailed in the retrieved sources. It is known to be a solid substance .Aplicaciones Científicas De Investigación

Anticancer Activity

This compound has been used in the design and synthesis of novel anticancer drugs . A series of 4,6-dimorpholinyl-1,3,5-triazine derivatives were obtained and their in vitro antiproliferation activity was evaluated against various cancer cells such as SW620 (human colon cancer cells), A549 (human nonsmall cell lung cancer cells), HeLa (human cervical cancer cells), and MCF-7 (human breast cancer cells) . Some of these derivatives exhibited good cytotoxicity against these cancer cells .

PI3K/mTOR Signaling Pathway Regulation

The compound plays a significant role in regulating the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) signaling pathway . This pathway is crucial for mammals as it regulates angiogenesis, cell proliferation, motility, and metabolism . Dysregulation of this pathway can promote the development and growth of cancers . Therefore, compounds with a 4,6-dimorpholino-1,3,5-triazine skeleton structure can produce antitumor effects by effectively controlling the PI3K signaling pathway .

mTOR Activation

The compound is known to be an mTOR activator . It has been shown to increase cellular mTOR Ser2448 and downstream substrate 4E-BP Thr37/46 phosphorylation level in rat liver Ac2F cells . This activation affects culture viability only at much higher concentrations .

Autophagy Inhibition

The compound is also known as an autophagy inhibitor . It has been reported that MHY1485 induced cellular LC3-II accumulation in Ac2F is a result of autophagy inhibition due to reduced fusion between autophagosomes and lysosomes .

Mecanismo De Acción

Target of Action

The primary target of 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine is the Monoamine Oxidases (MAO) . These are flavin-dependent amine oxidases located in the mitochondrial outer membranes of neuronal, glial, and other cells, particularly abundant in the liver and brain . They are responsible for the regulation and metabolism of major monoamine neurotransmitters, such as serotonin, noradrenaline, and dopamine .

Mode of Action

The compound interacts with its targets by inhibiting their activity. It has been shown to have MAO-A inhibition activity comparable to that of the standard clorgyline . It appears to have more selective inhibitory activity toward MAO-A than MAO-B .

Biochemical Pathways

The inhibition of MAO-A by 4,6-dimorpholino-N-phenethyl-1,3,5-triazin-2-amine affects the oxidative deamination of several endogenous and exogenous monoamines . This results in the regulation and metabolism of major monoamine neurotransmitters, such as serotonin, noradrenaline, and dopamine .

Result of Action

The inhibition of MAO-A leads to an increase in the levels of monoamine neurotransmitters, such as serotonin, noradrenaline, and dopamine . This can have various effects on the body, depending on the specific neurotransmitter levels that are altered.

Propiedades

IUPAC Name |

4,6-dimorpholin-4-yl-N-(2-phenylethyl)-1,3,5-triazin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N6O2/c1-2-4-16(5-3-1)6-7-20-17-21-18(24-8-12-26-13-9-24)23-19(22-17)25-10-14-27-15-11-25/h1-5H,6-15H2,(H,20,21,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOMHXPIAWMUJCN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)NCCC3=CC=CC=C3)N4CCOCC4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

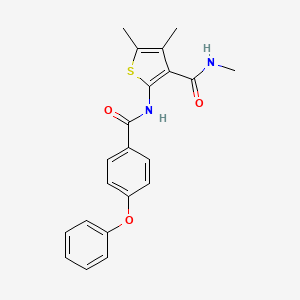

![4-Chloro-2-{[(4-chloro-3-methylphenyl)amino]methyl}phenol](/img/structure/B2366500.png)

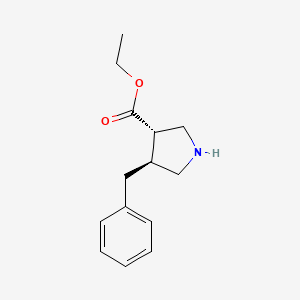

![2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2366507.png)

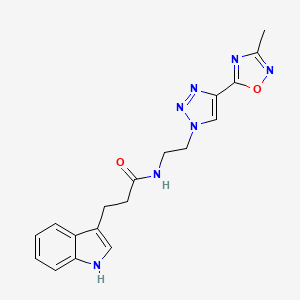

![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2366516.png)